

Technical Guide: Physicochemical Properties of Diphenyl-Substituted Oxazolidinones

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Compound of Interest

Compound Name:	(S)-4-isopropyl-5,5-diphenyloxazolidin-2-one
Cat. No.:	B069171

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of diphenyl-substituted oxazolidinones, a class of heterocyclic compounds of significant interest in medicinal chemistry. This document outlines key physicochemical data, detailed experimental protocols for their determination, and visual representations of relevant biological pathways and experimental workflows.

Core Physical Properties

The physical properties of diphenyl-substituted oxazolidinones are crucial for their handling, formulation, and biological activity. The following tables summarize key quantitative data for representative compounds.

Table 1: Physicochemical Properties of 4,5-Diphenyl-1,3-oxazolidin-2-one

Property	Value	Source
Molecular Formula	C ₁₅ H ₁₃ NO ₂	PubChem CID: 349667[1]
Molecular Weight	239.27 g/mol	PubChem CID: 349667[1]
Melting Point	229 °C (for (4R,5S)-isomer)	Stenutz
LogP (XLogP3)	2.8	PubChem CID: 349667[1]
Topological Polar Surface Area	38.3 Å ²	PubChem CID: 349667[1]
Hydrogen Bond Donors	1	PubChem CID: 349667[1]
Hydrogen Bond Acceptors	2	PubChem CID: 349667[1]
Rotatable Bond Count	2	PubChem CID: 349667[1]
Solubility (Qualitative)	Soluble in ethanol; Insoluble in water (inferred from related structures)	ChemClass Journal

Table 2: Crystallographic Data for a Representative Phenyl-Substituted Oxazolidinone ((4R,5S)-4-methyl-3-methylsulfinyl-5-phenyl-1,3-oxazolidin-2-one)

Parameter	Value	Source
Crystal System	Orthorhombic	ScienceOpen[2]
Space Group	P2 ₁ 2 ₁ 2 ₁	ScienceOpen[2]

Experimental Protocols

Accurate determination of physical properties is fundamental for the characterization of novel compounds. The following sections detail standardized experimental protocols.

Melting Point Determination

The melting point is a critical indicator of purity.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp)
- Capillary tubes (sealed at one end)
- Mortar and pestle
- Spatula

Procedure:

- Sample Preparation: A small amount of the diphenyl-substituted oxazolidinone is finely ground into a powder using a mortar and pestle.
- Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.
- Measurement:
 - The capillary tube is placed in the heating block of the melting point apparatus.
 - For an unknown compound, a rapid heating rate (10-20 °C/min) is used initially to determine an approximate melting range.
 - The apparatus is allowed to cool to at least 20 °C below the approximate melting point.
 - A second, more precise measurement is performed with a slow heating rate (1-2 °C/min) near the expected melting point.
- Data Recording: The temperature at which the first liquid appears (onset) and the temperature at which the last solid crystal melts (completion) are recorded as the melting range. A narrow melting range (0.5-1 °C) is indicative of a pure compound.

Solubility Determination (for Poorly Soluble Compounds)

Given the lipophilic nature of the diphenyl moiety, these compounds often exhibit low aqueous solubility.

Apparatus:

- Shake-flask apparatus or multi-well filter plates (e.g., MultiScreen™ Solubility Filter Plate)
- Analytical balance
- Vortex mixer
- Centrifuge (for shake-flask method)
- UV-Vis spectrophotometer or HPLC system for quantification
- pH meter

Procedure (Shake-Flask Method):

- Solution Preparation: An excess amount of the solid diphenyl-substituted oxazolidinone is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO, buffer at a specific pH) in a sealed flask.
- Equilibration: The flask is agitated in a temperature-controlled shaker bath (typically at 25 °C or 37 °C) for a prolonged period (24-72 hours) to ensure equilibrium is reached.
- Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation and/or filtration.
- Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as UV-Vis spectrophotometry or HPLC. A standard calibration curve is used for accurate quantification.

Procedure (High-Throughput Multi-Well Plate Method):

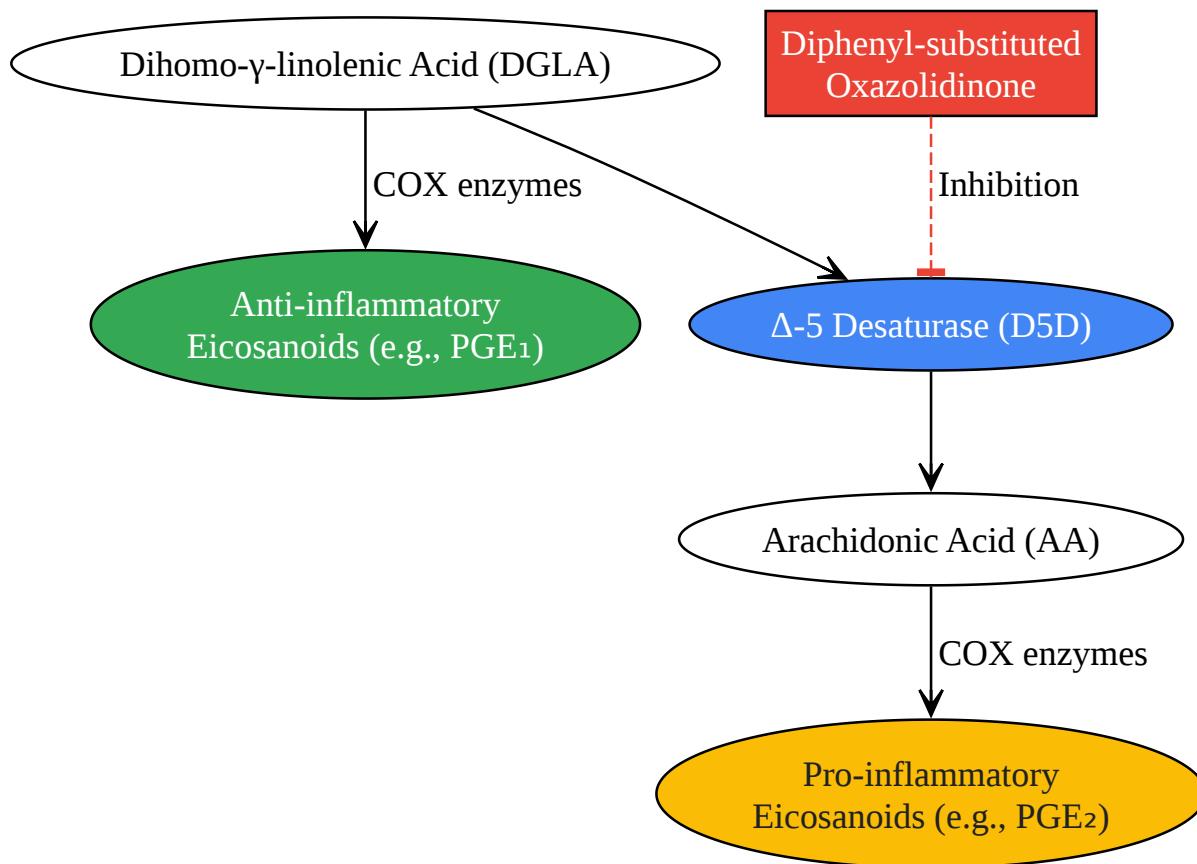
- Compound Addition: A concentrated stock solution of the compound (e.g., 10 mM in DMSO) is added to the buffer in a 96-well filter plate to achieve the desired final concentration and co-solvent percentage (e.g., 500 µM in 5% DMSO).
- Incubation: The plate is sealed and mixed for a set period (e.g., 1.5 hours) at room temperature.

- Filtration: The solution is filtered through the plate into a collection plate using a vacuum manifold.
- Quantification: The concentration of the compound in the filtrate is determined, typically by UV-Vis spectroscopy, and compared to standards.

Signaling Pathways and Experimental Workflows

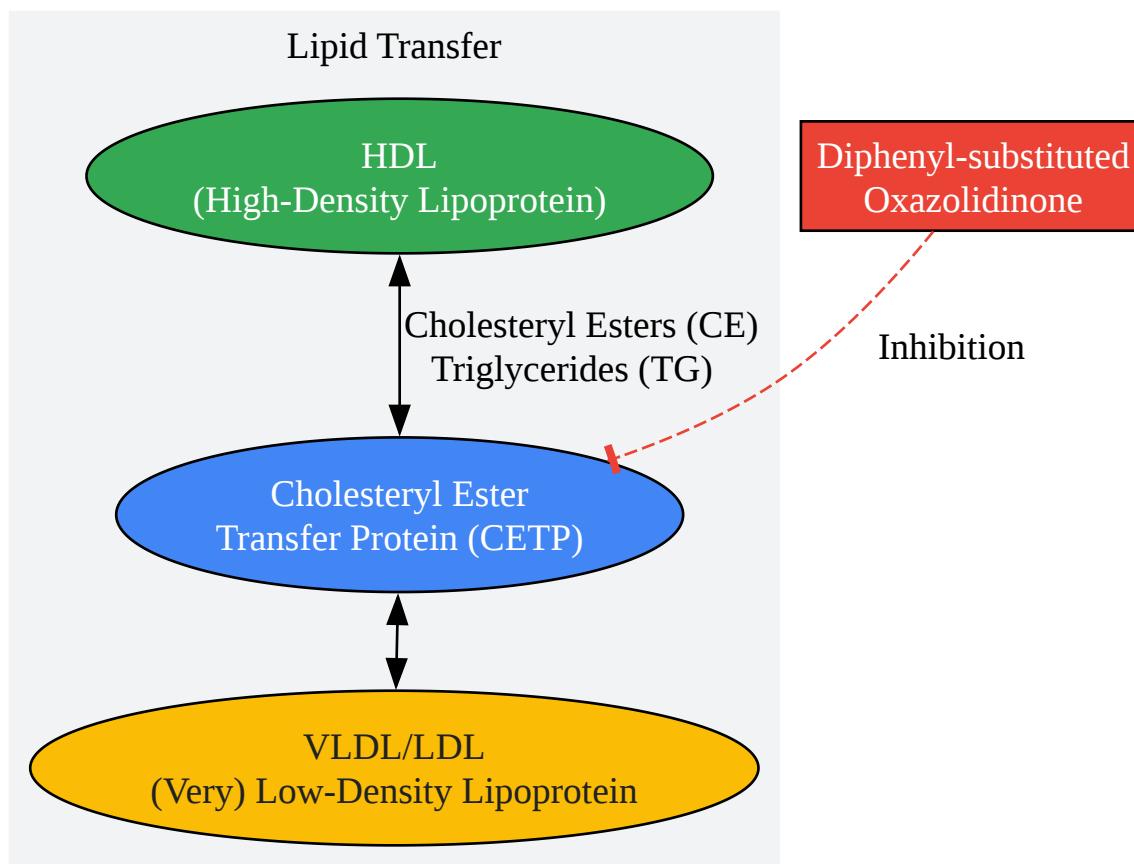
Diphenyl-substituted oxazolidinones have been investigated as inhibitors of key enzymes in metabolic pathways. The following diagrams illustrate these pathways and a general experimental workflow for inhibitor testing.

Signaling Pathways



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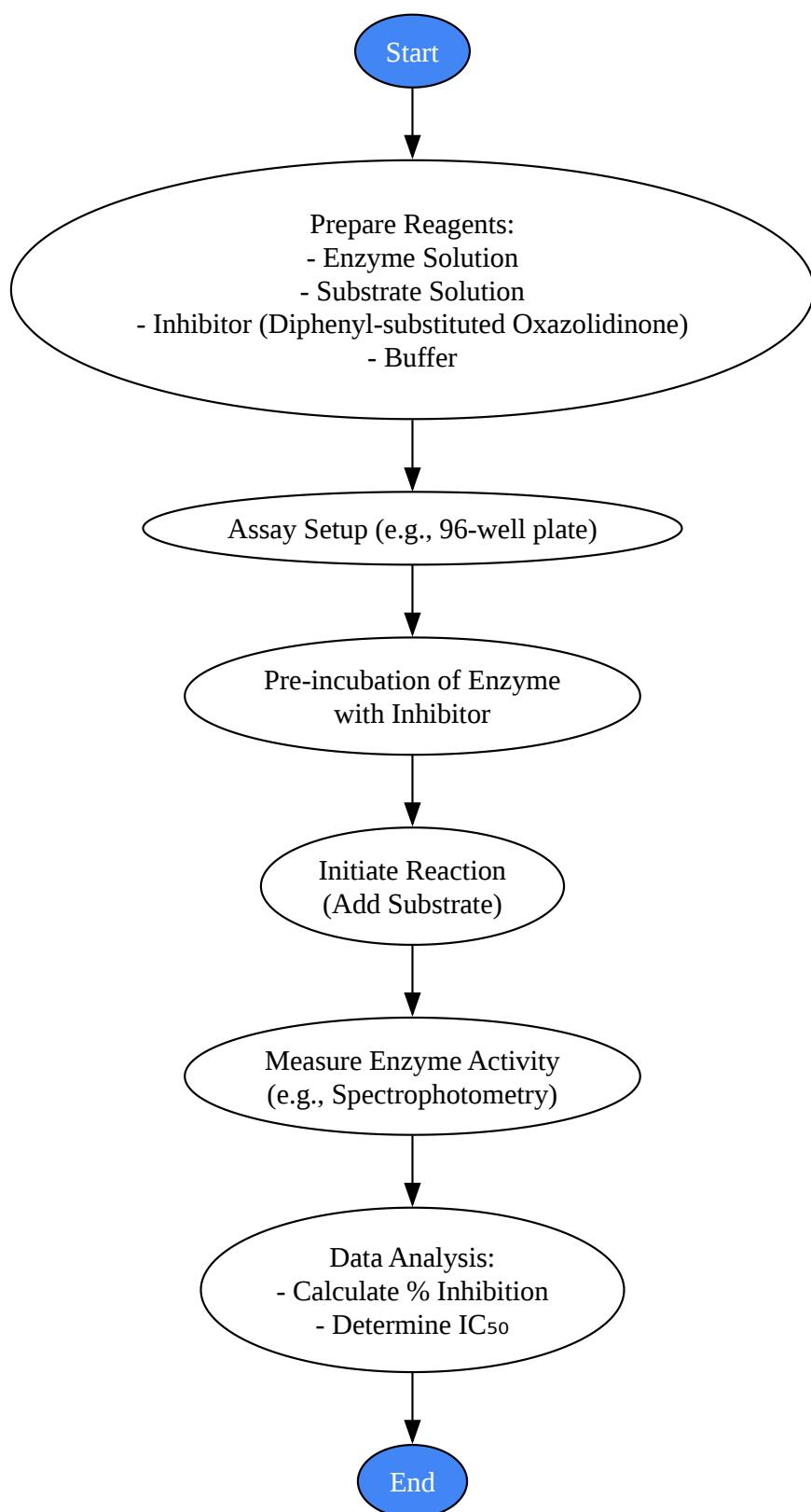
Figure 1: Inhibition of the Δ-5 Desaturase Pathway.



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Figure 2: Inhibition of Cholesteryl Ester Transfer Protein (CETP).

Experimental Workflow



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Figure 3: General Workflow for an Enzyme Inhibition Assay.

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References

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- 2. scienceopen.com [scienceopen.com]
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